molecular formula C10H14N6O2S B7971825 N-(2-amino-9H-purin-6-yl)methionine

N-(2-amino-9H-purin-6-yl)methionine

Cat. No.: B7971825
M. Wt: 282.33 g/mol
InChI Key: VZBGIOHZZDBMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-9H-purin-6-yl)methionine is a compound that features a purine base (adenine) linked to methionine, an essential amino acid. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-9H-purin-6-yl)methionine typically involves the coupling of adenine derivatives with methionine. One common method includes the use of carbodiimide coupling agents to facilitate the formation of the amide bond between the purine base and the amino acid . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using protective groups to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-9H-purin-6-yl)methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine N-oxides, while substitution reactions can yield various purine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)methionine involves its interaction with various molecular targets and pathways. The adenine base can bind to nucleic acids, influencing DNA and RNA synthesis. Additionally, the methionine moiety can participate in methylation reactions, affecting gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-9H-purin-6-yl)methionine is unique due to its combination of a purine base and an amino acid, which allows it to participate in both nucleic acid and protein-related processes. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H4,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBGIOHZZDBMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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